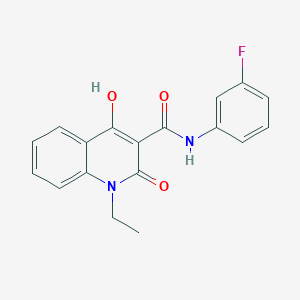

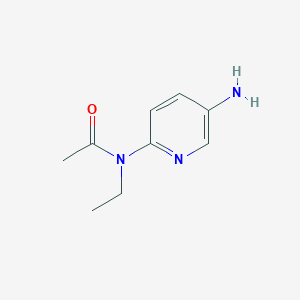

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

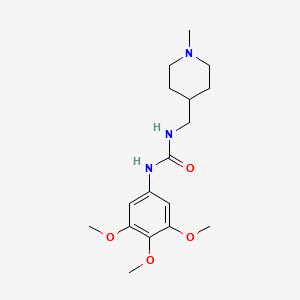

“1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a chemical compound with the molecular formula C18H15FN2O3 . It’s important to note that the information available is limited and may not fully describe the compound.

Molecular Structure Analysis

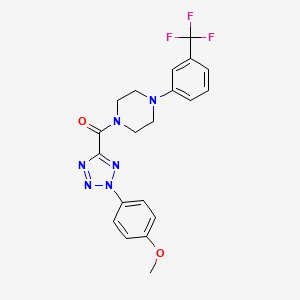

The molecular structure of this compound consists of a quinoline core, which is a bicyclic aromatic system. This core is substituted with various functional groups, including an ethyl group, a fluorophenyl group, a hydroxy group, and a carboxamide group .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 507.7±50.0 °C and a predicted density of 1.415±0.06 g/cm3 . The pKa is predicted to be 4.50±1.00 .Scientific Research Applications

Antibacterial Properties and Synthesis

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is part of a broader class of compounds known for their antibacterial properties. The synthesis and evaluation of such compounds have shown promising results in combating bacterial infections. A study on a related compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, highlighted its broad antibacterial activity, suggesting the potential of this compound in similar applications (Goueffon et al., 1981).

Photoreactive Properties for Scientific Research

The photoreactive properties of fluoroquinolones, including derivatives similar to this compound, have been investigated to understand their interaction with light. One study focused on norfloxacin, a 6-fluoroquinolone, and its derivatives, revealing insights into photonucleophilic aromatic substitution reactions. These findings are crucial for designing compounds with optimized photostability and biological activity, which could be relevant for developing new research tools or therapeutic agents (Cuquerella, Bosca, & Miranda, 2004).

Role in Synthesis of Antimicrobial Agents

Research into the synthesis of novel quinoline derivatives has identified compounds with significant antimicrobial activities. For example, the development of compounds combining quinazolinone and thiazolidinone has shown potential as antimicrobial agents. These studies contribute to the ongoing search for new treatments against resistant bacterial strains, indicating the possible utility of this compound in such contexts (Desai, Dodiya, & Shihora, 2011).

Exploring Anticancer Potential

The structural features of quinoline derivatives, including this compound, have been investigated for their anticancer properties. Synthesizing and characterizing new quinolines and assessing their potential as anticancer agents have highlighted the importance of such compounds in medicinal chemistry research. These efforts aim to identify novel therapeutic options for cancer treatment, underscoring the versatile applications of quinoline derivatives in scientific research (Matiadis et al., 2013).

properties

IUPAC Name |

1-ethyl-N-(3-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-2-21-14-9-4-3-8-13(14)16(22)15(18(21)24)17(23)20-12-7-5-6-11(19)10-12/h3-10,22H,2H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKDDWFWSVYAGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)